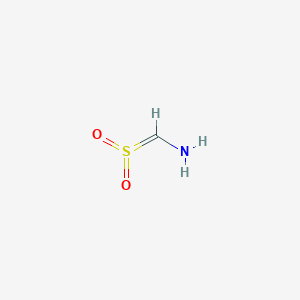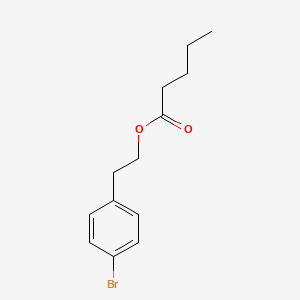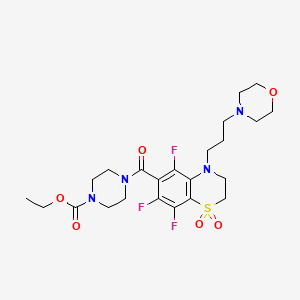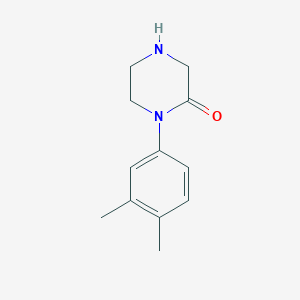
1-(Dioxo-lambda~6~-sulfanylidene)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dioxo-lambda~6~-sulfanylidene)methanamine is a chemical compound with a unique structure that includes a sulfur atom double-bonded to an oxygen atom and bonded to a methanamine group
Preparation Methods
The synthesis of 1-(Dioxo-lambda~6~-sulfanylidene)methanamine can be achieved through several routes. One common method involves the oxidative coupling of thiols and amines. This process is efficient and environmentally friendly, as it does not require additional pre-functionalization and de-functionalization steps . The reaction typically involves the use of a catalyst, such as copper, and proceeds under mild conditions.
Chemical Reactions Analysis
1-(Dioxo-lambda~6~-sulfanylidene)methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. In oxidation reactions, the sulfur atom can be further oxidized to form sulfinamides or sulfonamides . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or peracids. The major products formed from these reactions are sulfinamides and sulfonamides, which have significant applications in pharmaceuticals and agrochemicals.
Scientific Research Applications
1-(Dioxo-lambda~6~-sulfanylidene)methanamine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules In the medical field, it is being investigated for its potential use in drug design and discovery programs . Additionally, in the industry, it is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 1-(Dioxo-lambda~6~-sulfanylidene)methanamine involves its interaction with molecular targets through the formation of sulfur-nitrogen bonds. These bonds are stable and can participate in various biochemical pathways. The compound’s effects are mediated by its ability to interact with enzymes and other proteins, potentially altering their activity and function .
Comparison with Similar Compounds
1-(Dioxo-lambda~6~-sulfanylidene)methanamine can be compared to other sulfur-containing compounds, such as sulfenamides, sulfinamides, and sulfonamides These compounds share similar structural features but differ in their oxidation states and reactivity For example, sulfenamides are less oxidized than sulfinamides and sulfonamides, which affects their chemical behavior and applications
Properties
CAS No. |
921192-94-1 |
|---|---|
Molecular Formula |
CH3NO2S |
Molecular Weight |
93.11 g/mol |
IUPAC Name |
sulfonylmethanamine |
InChI |
InChI=1S/CH3NO2S/c2-1-5(3)4/h1H,2H2 |
InChI Key |
WBJJMUBSWXKRGQ-UHFFFAOYSA-N |
Canonical SMILES |
C(=S(=O)=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Phenyl-5,6,7,8-tetrahydro-1H,9H-pyrazolo[1,2-a]indazole-1,9-dione](/img/structure/B15171549.png)

![5-[(3,5-Difluorophenyl)methyl]-4-(furan-2-ylmethyl)-1,2,4-triazole-3-thiol](/img/structure/B15171571.png)
![4-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methoxy]aniline](/img/structure/B15171578.png)
![5-(3-chlorophenyl)-3-(2-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171581.png)


![8-[[(1,1-Dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride](/img/structure/B15171595.png)
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-2,6-dioxo-, 1,1-dimethylethyl ester, (5S,8S)-](/img/structure/B15171603.png)
![diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate](/img/structure/B15171608.png)
![4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3'-methoxy-5'-[(methylsulfonyl)oxy][1,1'-biphenyl]-3-yl]-3,6-dimethyl-](/img/structure/B15171630.png)
![{4-[(2-Aminoethyl)carbamoyl]phenyl}phosphonic acid](/img/structure/B15171635.png)
![3-[(But-2-en-1-yl)oxy]-1-methylquinolin-2(1H)-one](/img/structure/B15171652.png)
